Cas no 918-44-5 (Butanoic acid,2-hydroxy-2-methyl-3-oxo-)

Butanoic acid,2-hydroxy-2-methyl-3-oxo- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,2-hydroxy-2-methyl-3-oxo-
- 2-HYDROXY-2-METHYL-3-OXO-BUTANOIC ACID
- 2-Hydroxy-2-methyl-3-oxobutanoicacid
- DL-Acetolactic Acid
- 2-hydroxy-2-methyl-3-oxobutanoic acid
- SCHEMBL61227
- 2-Acetolactic acid, (+/-)-
- Acetoacetic acid, 2-hydroxy-2-methyl-
- DTXSID801343582
- Q27101908
- AKOS006380884
- QV9C4ZW4PY
- Butanoic acid, 2-hydroxy-2-methyl-3-oxo-
- UNII-QV9C4ZW4PY
- BDBM82146
- 918-44-5
- LMFA01050472
- FT-0612527
- C00900
- CHEBI:16444
- 2-acetyllactic acid
- 2-Acetolactate
- 2-acetyllactate(1-)
- (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
- (S)-2-hydroxy-2-methyl-3-oxobutanoate
- 2-acetyllactate anion
- (S)-2-Acetolactate
- (S)-2-acetolactic acid
-
- インチ: InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)
- InChIKey: NMDWGEGFJUBKLB-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C(C)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 132.04225873g/mol
- どういたいしつりょう: 132.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 705
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6Ų
Butanoic acid,2-hydroxy-2-methyl-3-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A163815-5mg |
DL-Acetolactic Acid |
918-44-5 | 5mg |
¥600.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A163815-10mg |
DL-Acetolactic Acid |
918-44-5 | 10mg |
¥1080.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A163815-100mg |
DL-Acetolactic Acid |
918-44-5 | 100mg |
¥9000.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A163815-1g |
DL-Acetolactic Acid |
918-44-5 | 1g |
¥12320.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A163815-25mg |
DL-Acetolactic Acid |
918-44-5 | 25mg |
¥2400.00 | 2023-09-15 |
Butanoic acid,2-hydroxy-2-methyl-3-oxo- 関連文献
-
2. Index of subjects, 1899
-
3. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid)Frank B. Armstrong,Elizabeth L. Lipscomb,David H. G. Crout,Michael B. Mitchell,Shimoga R. Prakash J. Chem. Soc. Perkin Trans. 1 1983 1197
-
4. Index pages
-
5. Atropisomeric amides: stereoselective enolate chemistry and enantioselective synthesis via a new SmI2-mediated reductionAdam D. Hughes,David A. Price,Nigel S. Simpkins J. Chem. Soc. Perkin Trans. 1 1999 1295
-
6. The base-catalysed rearrangement of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) : a novel carboxylate ion migration in a tertiary ketol rearrangementDavid H. G. Crout,Charles J. R. Hedgecock J. Chem. Soc. Perkin Trans. 1 1979 1982
-
8. XXXIV.—Some regularities in the rotatory power of homologous series of optically active compoundsPercy Frankland J. Chem. Soc. Trans. 1899 75 347
-
9. Organic chemistry
-
Robert S. Atkinson,William T. Gattrell,Andrew P. Ayscough,Tony M. Raynham Chem. Commun. 1996 1935
Butanoic acid,2-hydroxy-2-methyl-3-oxo-に関する追加情報
Butanoic Acid, 2-Hydroxy-2-Methyl-3-Oxo
Butanoic acid, 2-hydroxy-2-methyl-3-oxo (CAS No. 918-44-5) is a versatile organic compound with significant applications in various industries. This compound, also known as 3-keto-2-hydroxybutanoic acid, is a derivative of butanoic acid with a hydroxyl group and a ketone group in its structure. Its unique chemical properties make it an essential intermediate in the synthesis of various bioactive compounds and specialty chemicals.
The compound is characterized by its carbonyl group at the 3-position and a hydroxyl group at the 2-position, which contributes to its reactivity and functional versatility. Recent studies have highlighted its role as a key precursor in the production of antibiotics, pharmaceutical intermediates, and cosmetic ingredients. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated its potential as a building block for developing novel anti-inflammatory agents.
From a structural standpoint, butanoic acid, 2-hydroxy-2-methyl-3-oxo exhibits a branched carbon chain with functional groups that enable diverse chemical transformations. Its beta-keto ester functionality makes it highly reactive under mild conditions, facilitating its use in organic synthesis. A study in *Organic Process Research & Development* explored its application in the synthesis of chiral pharmaceuticals, emphasizing its role as an efficient chiral auxiliary.
In terms of physical properties, this compound is typically a white crystalline solid with a melting point of approximately 150°C. Its solubility in water and organic solvents makes it suitable for various industrial processes. Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.
The synthesis of butanoic acid, 2-hydroxy-2-methyl-3-oxo involves multi-step reactions that often include oxidation, reduction, and condensation processes. A notable method involves the oxidation of dihydroxy precursors using selective oxidizing agents like TEMPO (tert-butyl hydroperoxide). This approach has been optimized to achieve high stereoselectivity, as reported in *Green Chemistry*.
Applications of this compound span across multiple sectors. In the food industry, it serves as an ingredient in flavor enhancers and preservatives due to its ability to impart desirable taste profiles. In cosmetics, it is used as a humectant and skin conditioning agent. Additionally, its role as an intermediate in pharmaceuticals has been extensively studied, particularly in the development of anti-diabetic drugs and neuroprotective agents.
Recent research has also explored the potential of butanoic acid, 2-hydroxy-2-methyl-3-oxo in biotechnology applications. For example, it has been utilized as a substrate for enzymatic catalysis in bioconversion processes. A study published in *Applied Microbiology and Biotechnology* demonstrated its use in producing valuable bioactive compounds through microbial fermentation.
In conclusion, butanoic acid, 2-hydroxy-2-methyl-3-oxo (CAS No. 918-44-5) is a multifaceted compound with wide-ranging applications across industries. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis and material science. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
918-44-5 (Butanoic acid,2-hydroxy-2-methyl-3-oxo-) 関連製品
- 71698-08-3(Butanoic acid,2-hydroxy-2-methyl-3-oxo-, (2S)-)
- 1368465-86-4(4-(2,3,4-trifluorophenyl)butanoic acid)
- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)
- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 1798411-84-3((2E)-3-phenyl-1-[4-(1,3-thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-yl]prop-2-en-1-one)
- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)
- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)



